Predicted Human Oral Bioavailability of 2-Bromoallyl Alcohol vs. Structural Analogs
In silico ADME predictions using admetSAR for 2-bromoallyl alcohol indicate low human oral bioavailability at 45.63% [1]. When compared to the unsubstituted parent compound allyl alcohol, which is rapidly and extensively absorbed (predicted bioavailability >90%), the halogen substitution in 2-bromoallyl alcohol significantly reduces predicted oral absorption [2]. This differential bioavailability profile carries direct implications for researchers selecting compounds for cell-based assays versus in vivo studies: 2-bromoallyl alcohol may exhibit reduced systemic exposure relative to non-halogenated analogs, an important consideration when designing bioactive molecule libraries or assessing lead compound pharmacokinetics [3].
| Evidence Dimension | Predicted human oral bioavailability |
|---|---|
| Target Compound Data | 45.63% (admetSAR prediction) |
| Comparator Or Baseline | Allyl alcohol: >90% predicted bioavailability (class-level reference) |
| Quantified Difference | Approximately 44-50 percentage points lower predicted bioavailability for 2-bromoallyl alcohol |
| Conditions | In silico ADME prediction (admetSAR computational model); in vitro/in vivo validation not available in source |
Why This Matters
Procurement decisions for bioactive screening libraries should consider that 2-bromoallyl alcohol carries a fundamentally different predicted bioavailability profile versus non-halogenated allyl alcohols, which may affect cellular assay outcomes and lead optimization strategies.
- [1] DEDUCT Database of Endocrine Disrupting Chemicals. 2-Bromoallyl Alcohol ADME Profile: Human Oral Bioavailability 45.63% (admetSAR). Institute of Mathematical Sciences, Chennai. View Source
- [2] admetSAR 3.0. Absorption and ADME Prediction Database. Allyl Alcohol Bioavailability Reference Class. View Source
- [3] DEDUCT Database. 2-Bromoallyl Alcohol ADME Properties: Caco-2 Permeability, P-glycoprotein Substrate Status, Human Intestinal Absorption. 2024. View Source
